molecular formula C10H5ClO3 B1359781 4-Oxo-4H-1-benzopyran-2-carbonyl chloride CAS No. 5112-47-0

4-Oxo-4H-1-benzopyran-2-carbonyl chloride

Cat. No.: B1359781
CAS No.: 5112-47-0
M. Wt: 208.6 g/mol
InChI Key: FAEHWELEABAGRQ-UHFFFAOYSA-N
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Description

4-Oxo-4H-1-benzopyran-2-carbonyl chloride is a chemical compound with the molecular formula C10H5ClO3. It is a derivative of benzopyran and is known for its reactivity due to the presence of both a carbonyl chloride group and a chromone structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxo-4H-1-benzopyran-2-carbonyl chloride can be synthesized through the reaction of 4-Oxo-4H-1-benzopyran-2-carboxylic acid with thionyl chloride. The reaction typically involves refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:

C10H6O4+SOCl2C10H5ClO3+SO2+HCl\text{C10H6O4} + \text{SOCl2} \rightarrow \text{C10H5ClO3} + \text{SO2} + \text{HCl} C10H6O4+SOCl2→C10H5ClO3+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4H-1-benzopyran-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 4-Oxo-4H-1-benzopyran-2-carboxylic acid.

    Condensation Reactions: It can react with hydrazines and other nucleophiles to form hydrazones and other derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Acid or base catalysts for specific reactions

Major Products Formed

    Hydrazones: Formed by reaction with hydrazines

    Esters: Formed by reaction with alcohols

    Amides: Formed by reaction with amines

Scientific Research Applications

4-Oxo-4H-1-benzopyran-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-4H-1-benzopyran-2-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets such as enzymes and receptors. The chromone structure also contributes to its biological activity by interacting with specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4H-1-benzopyran-2-carboxylic acid: A precursor to 4-Oxo-4H-1-benzopyran-2-carbonyl chloride, used in similar applications.

    Chromone-2-carboxylic acid: Another derivative of chromone with similar reactivity and applications.

    4-Hydroxycoumarin: A structurally related compound with anticoagulant properties.

Uniqueness

This compound is unique due to its combination of a carbonyl chloride group and a chromone structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its reactivity and versatility distinguish it from other similar compounds.

Properties

IUPAC Name

4-oxochromene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO3/c11-10(13)9-5-7(12)6-3-1-2-4-8(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEHWELEABAGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199137
Record name 4-Oxo-4H-1-benzopyran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5112-47-0
Record name 4-Oxo-4H-1-benzopyran-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5112-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-4H-1-benzopyran-2-carbonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxo-4H-1-benzopyran-2-carbonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-4H-1-benzopyran-2-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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